
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5S2 and its molecular weight is 456.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A variety of related compounds, such as 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamides, were synthesized using microwave irradiation. This method offers an environmentally benign procedure with increased reaction rates and better yields. These compounds exhibited significant antibacterial and antifungal activities against various strains, suggesting their potential as antimicrobial agents (Raval, Naik, & Desai, 2012).
Antimicrobial and Antifungal Evaluation
Another study focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. The synthesized compounds, including chromene derivatives, showed promising in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biological Evaluation of Coumarin Derivatives
A series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives were synthesized and their biological properties estimated. This work emphasizes the potential therapeutic applications of such compounds, including their antibacterial activity (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensor Applications
Research on N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide demonstrated its potential as a highly selective fluorescence chemosensor. This compound exhibited an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, indicating its utility in detecting these ions with high sensitivity and selectivity (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Propiedades
Número CAS |
899351-47-4 |
|---|---|
Nombre del producto |
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide |
Fórmula molecular |
C20H16N4O5S2 |
Peso molecular |
456.49 |
Nombre IUPAC |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H16N4O5S2/c1-2-17-22-23-20(30-17)24-31(27,28)13-9-7-12(8-10-13)21-19(26)15-11-29-16-6-4-3-5-14(16)18(15)25/h3-11H,2H2,1H3,(H,21,26)(H,23,24) |
Clave InChI |
QODWWQBLAUHLKO-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



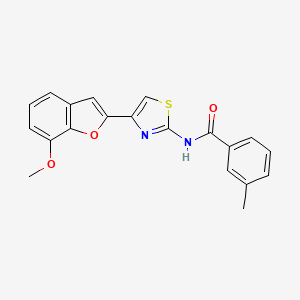
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
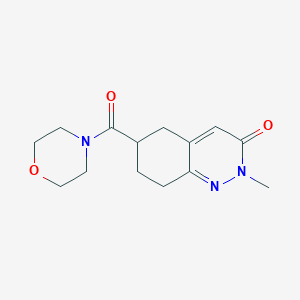
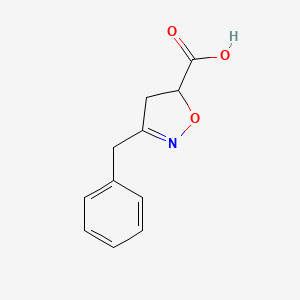
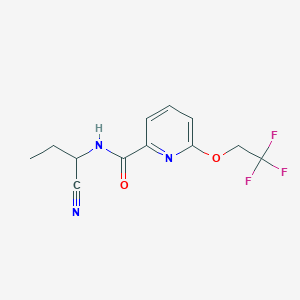
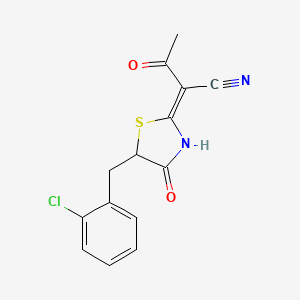
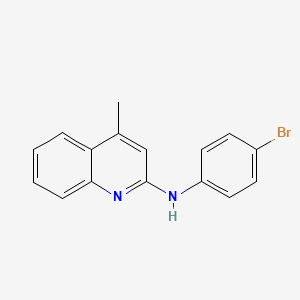
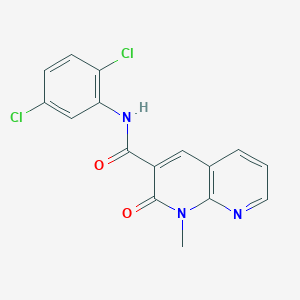
![N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2539838.png)
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)
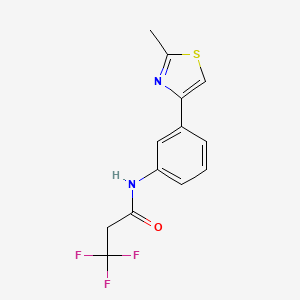
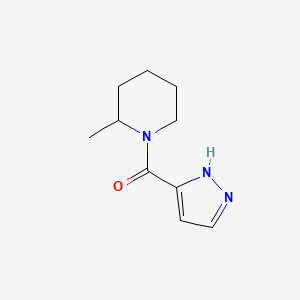
![3-[(3-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2539844.png)
![2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid](/img/structure/B2539846.png)